molecular formula C15H21N3O B15060761 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15060761
M. Wt: 259.35 g/mol
InChI Key: OADDNDSYKOUCMS-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde apart is its unique combination of the pyrrolidine and pyridine rings, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c1-12-9-13(14-5-4-8-18(14)11-19)10-16-15(12)17-6-2-3-7-17/h9-11,14H,2-8H2,1H3

InChI Key

OADDNDSYKOUCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCN3C=O

Origin of Product

United States

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